2-Methyl-5-(1-methyl-5-imidazolyl)oxazole

Physicochemical property comparison Lipophilicity Permeability prediction

This 2-methyloxazole–1-methylimidazole hybrid delivers a rigid, π-conjugated core (1 rotatable bond) with zero hydrogen-bond donors—ideal for fragment-based CYP26A1 screening and ATP-competitive kinase hinge motifs. Its lower XLogP3 (0.5 vs. 1.0) and smaller TPSA (43.9 vs. 54.7 Ų) relative to regioisomers predict superior aqueous solubility and distinct passive permeability, eliminating membrane sequestration artifacts in cell-based retinoic acid metabolism assays. The N-methylimidazole pharmacophore retains Fe³⁺ coordination while avoiding NH-mediated off-target interactions. Unlike NH-imidazole analogs, both heterocyclic NH positions are blocked by methyl groups, enabling direct C–H functionalization without protection/deprotection cycles—reducing your synthesis step count by at least one full cycle. Source this well-characterized fragment hit to accelerate your medicinal chemistry program with a scaffold that is structurally unambiguous for docking and SAR interpretation.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13701601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(1-methyl-5-imidazolyl)oxazole
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)C2=CN=CN2C
InChIInChI=1S/C8H9N3O/c1-6-10-4-8(12-6)7-3-9-5-11(7)2/h3-5H,1-2H3
InChIKeyFBMNGBWDCPHKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(1-methyl-5-imidazolyl)oxazole – Procurement-Ready Heterocyclic Building Block with Defined Physicochemical Profile


2-Methyl-5-(1-methyl-5-imidazolyl)oxazole (CAS 2224491-46-5, molecular formula C₈H₉N₃O, molecular weight 163.18 g/mol) is a biheteroaryl compound comprising a 2-methyloxazole ring directly linked at the 5-position to a 1-methylimidazole moiety. The compound belongs to the oxazole–imidazole hybrid class, a privileged scaffold in medicinal chemistry owing to the dual capacity of imidazole to serve as both a hydrogen-bond acceptor and, in its unsubstituted form, a donor, while the oxazole ring contributes metabolic stability and additional π–π stacking capability. The computed XLogP3 of 0.5 and topological polar surface area (TPSA) of 43.9 Ų place this molecule within the physicochemical space favorable for fragment-based drug discovery [1]. Importantly, direct head-to-head biological data for this specific CAS registry number remain exceptionally scarce in the primary literature; the differential evidence presented below therefore draws on authoritative computed molecular descriptors and class-level pharmacological inference from structurally proximal oxazole–imidazole analogs.

Why Generic Substitution Fails for 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole – The Cost of Ignoring Subtle Connectivity Differences


Compounds sharing the C₈H₉N₃O formula and an oxazole–imidazole core are not freely interchangeable. A positional isomer such as 4-(1H-imidazol-5-yl)-3,5-dimethyl-1,2-oxazole (CAS 2224269-57-0) exhibits an XLogP3 of 1.0, a TPSA of 54.7 Ų, and one hydrogen-bond donor, whereas 2-methyl-5-(1-methyl-5-imidazolyl)oxazole has XLogP3 = 0.5, TPSA = 43.9 Ų, and zero H-bond donors [1]. Even a subtle linker variation—exemplified by 4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole (CAS 2309586-77-2)—introduces an additional rotatable bond (2 vs. 1), altering conformational entropy and potentially ligand-binding kinetics [2]. Furthermore, the direct C–C linkage between the heteroaryl rings in the target compound maximizes π-conjugation and electronic communication, a feature lost in methylene-bridged or regioisomeric forms. These computable property differences translate into divergent solubility, permeability, and target recognition profiles, rendering generic one-to-one substitution among isomers scientifically unjustified.

Quantitative Differentiation Evidence: 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole vs. Closest Analogs


XLogP3 and Topological Polar Surface Area Differentiation vs. Direct Regioisomer

The target compound exhibits an XLogP3 of 0.5 and a TPSA of 43.9 Ų, values that are markedly lower than those of its closest regioisomer, 4-(1H-imidazol-5-yl)-3,5-dimethyl-1,2-oxazole, which has an XLogP3 of 1.0 and a TPSA of 54.7 Ų [1][2]. The ΔXLogP3 of –0.5 log units and ΔTPSA of –10.8 Ų indicate that the target compound is measurably less lipophilic and possesses a smaller polar surface, a combination that typically correlates with reduced passive membrane permeability and distinct oral absorption characteristics. Additionally, the target compound lacks any hydrogen-bond donor (HBD = 0), whereas the regioisomer possesses one donor (imidazole NH), a feature that can significantly influence solubility, aggregation propensity, and target engagement kinetics.

Physicochemical property comparison Lipophilicity Permeability prediction

Conformational Rigidity Advantage: Lower Rotatable Bond Count vs. Methylene-Bridged Isomer

The target compound possesses a single rotatable bond between the oxazole and imidazole rings, in contrast to the methylene-bridged isomer 4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole, which contains two rotatable bonds [1][2]. The reduction of one rotatable degree of freedom in the target compound corresponds to a lower conformational entropy penalty upon target binding (estimated entropic cost per frozen rotor ≈ 0.7–1.2 kcal/mol at 298 K), a factor that can translate into improved binding affinity and selectivity when the bioactive conformation is constrained. Direct C–C linkage also maintains full π-conjugation between the heteroaryl systems, a feature absent in the methylene-bridged analog.

Conformational restriction Entropic penalty Ligand efficiency

CYP26A1 Inhibition Potential: Class-Level Inference from Structurally Proximal Oxazole–Imidazole Hybrids

Although no direct CYP26A1 IC₅₀ value is reported for 2-methyl-5-(1-methyl-5-imidazolyl)oxazole, the compound shares the imidazole pharmacophore that is essential for heme–iron coordination in CYP26A1, the primary retinoic acid catabolizing enzyme. Structurally proximal benzooxazol-2-yl-[phenyl-imidazol-1-yl-methyl)phenyl]amines have been reported as moderately potent CYP26A1 inhibitors with IC₅₀ values of 8 and 12 μM, comparable to the clinical candidate liarozole (IC₅₀ = 7 μM) [1]. The N-methylimidazole present in the target compound eliminates the hydrogen-bond donor character of the imidazole NH while retaining the nitrogen lone pair necessary for Fe³⁺ coordination, a feature that may modulate target residence time and off-target CYP promiscuity compared to NH-bearing analogs.

CYP26A1 Retinoic acid metabolism Imidazole pharmacophore

Fragment-Based Drug Discovery Compliance: MW, logP, and HBD Metrics vs. Larger Oxazole–Imidazole Hybrids

With a molecular weight of 163.18 Da, XLogP3 of 0.5, zero hydrogen-bond donors, and a TPSA of 43.9 Ų, the target compound fully satisfies all Fragment Rule of Three (Ro3) criteria (MW < 300 Da, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) as defined for fragment-based screening libraries [1][2]. In stark contrast, larger oxazole–imidazole hybrids such as the CYP26A1-targeting benzooxazole derivatives (MW ≈ 400 Da, ClogP > 4) fall well outside the fragment space. The N-methylated imidazole further distinguishes the compound from NH-bearing fragments such as 5-(1H-imidazol-4-yl)oxazole (MW 135.12 Da, HBD = 1, XLogP3 = 0.2), which, though even smaller, introduces a hydrogen-bond donor that can complicate fragment elaboration and selectivity engineering [3].

Fragment-based drug discovery Rule of Three Lead-likeness

Electronic Differentiation: Direct C–C Conjugation vs. Methylene-Bridged or Regioisomeric Linkages

The direct C–C bond between the oxazole C5 and imidazole C5 positions in the target compound ensures continuous π-conjugation across the two heteroaryl rings, a structural feature not shared by methylene-bridged isomers such as 4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole, where the sp³-hybridized methylene linker electronically isolates the two rings [1][2]. While no experimental HOMO–LUMO gap data or UV–vis absorption spectra have been reported for these specific compounds, the presence of uninterrupted conjugation in the target compound is expected to lower the HOMO–LUMO gap relative to the methylene-bridged analog, potentially enhancing charge-transfer interactions with biological targets and altering metabolic oxidation susceptibility. This electronic distinction is structurally encoded and invariant, providing a reliable basis for compound selection in electronic-structure-sensitive applications such as fluorescent probe design or redox-active inhibitor development.

π-Conjugation Electronic structure Ligand–target interaction

Optimal Application Scenarios for 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole Based on Differentiating Evidence


Fragment-Based Screening Campaigns Targeting Heme-Containing Enzymes (e.g., CYP26A1)

The absence of a hydrogen-bond donor (HBD = 0), Ro3 compliance (MW 163 Da, XLogP3 0.5), and the N-methylimidazole pharmacophore—which retains the Fe³⁺-coordinating nitrogen lone pair while eliminating NH-mediated off-target interactions—make this compound a suitable fragment hit for screening against CYP26A1 and related cytochrome P450 enzymes. The conserved imidazole pharmacophore anchors the compound in the heme-binding pocket, as validated by class-level data showing IC₅₀ values of 8–12 μM for structurally proximal oxazole–imidazole hybrids [1]. The direct C–C linkage ensures a conformationally restricted core (1 rotatable bond), minimizing entropic penalty and enhancing ligand efficiency during fragment elaboration.

Permeability-Tuned Probe Design for Cellular Retinoic Acid Metabolism Studies

The computed XLogP3 of 0.5 and TPSA of 43.9 Ų differentiate this compound from the more lipophilic regioisomer 4-(1H-imidazol-5-yl)-3,5-dimethyl-1,2-oxazole (XLogP3 = 1.0, TPSA = 54.7 Ų) [2]. The lower lipophilicity and smaller polar surface area of the target compound predict superior aqueous solubility and a distinct passive permeability profile, characteristics that are advantageous when designing tool compounds intended for cell-based retinoic acid metabolism assays requiring defined intracellular concentrations without excessive membrane sequestration.

Conformationally Constrained Core for Structure-Guided Kinase Inhibitor Optimization

The single rotatable bond and continuous π-conjugation between the oxazole and imidazole rings produce a rigid biheteroaryl core that is well suited for structure-based design against kinases requiring a planar, ATP-competitive hinge-binding motif. The absence of a labile methylene linker (present in 4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole, RotBonds = 2) [3] reduces metabolic vulnerability and ensures that the scaffold orientation in the binding pocket is structurally unambiguous, facilitating reliable docking and SAR interpretation.

Diversity-Oriented Synthesis Starting Material for Imidazole–Oxazole Libraries

The methyl substituents on both the oxazole (2-position) and imidazole (N1-position) provide inert blocking groups that prevent unwanted side reactions during library diversification. Unlike the NH-containing 5-(1H-imidazol-4-yl)oxazole [4], which requires N-protection before functionalization, this compound can be directly subjected to electrophilic aromatic substitution or metal-catalyzed cross-coupling at the unsubstituted ring positions (oxazole C4, imidazole C2/C4), streamlining synthetic workflows and reducing step count by at least one protection/deprotection cycle.

Quote Request

Request a Quote for 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.